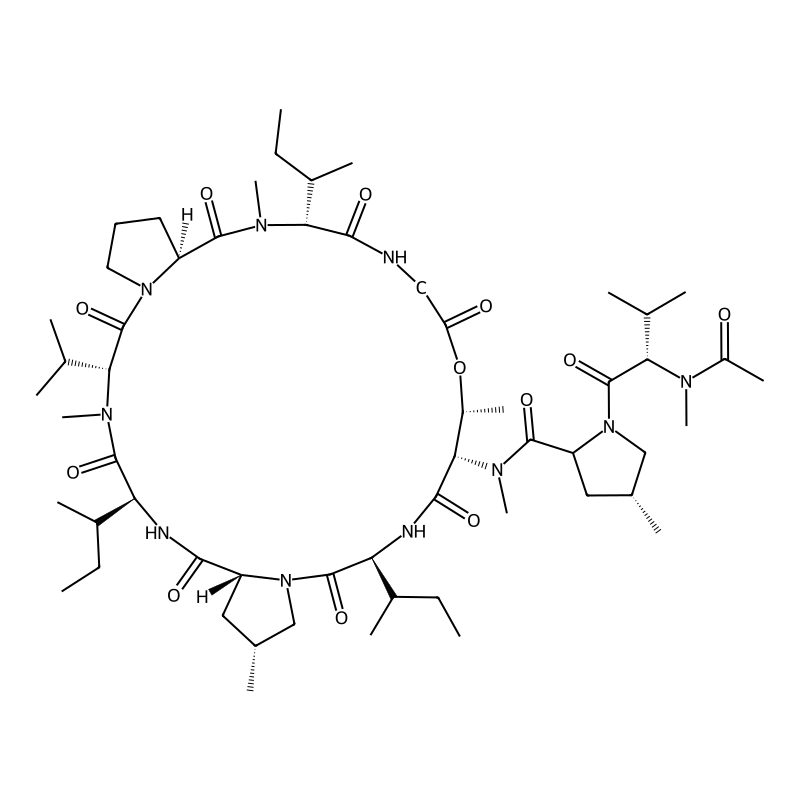

Griselimycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Griselimycin (CAS: 26034-16-2) is a purified natural cyclic depsipeptide and an antimycobacterial reference material. It functions as a specific protein-protein interaction inhibitor targeting the DNA polymerase sliding clamp (DnaN). In procurement and industrial research, Griselimycin is primarily sourced as a structural baseline for lead optimization, a chemical probe for DNA replication mechanisms, and a positive control for multi-drug resistant tuberculosis (MDR-TB) assays . Its N-methylated structure provides the lipophilicity and target affinity required to penetrate mycobacterial cell walls, establishing it as the primary scaffold for DnaN-targeted antibiotic development [1].

Non-Interchangeability: Why Standard Anti-TB Drugs and Crude Extracts Cannot Substitute Griselimycin

Substituting Griselimycin with first-line anti-TB drugs like Rifampicin or Isoniazid is scientifically invalid for DnaN-targeted research, as those compounds target RNA polymerase and mycolic acid synthesis, respectively, and are subject to widespread clinical resistance via rpoB and katG mutations [1]. Furthermore, utilizing crude Streptomyces extracts or unmethylated peptide analogs fails in quantitative structure-activity relationship (SAR) studies. Pure Griselimycin (≥98%) is strictly required to establish an accurate pharmacokinetic and binding affinity baseline, as the specific N-methylated prolines are critical for traversing the thick mycobacterial cell wall and achieving nanomolar target engagement [2].

Impact of N-Methylation on Antimycobacterial Potency

The specific molecular architecture of Griselimycin (GMe), featuring N-methylated residues and 4-methyl-prolines, dictates its bioactivity. In comparative assays, natural Griselimycin demonstrated a minimum inhibitory concentration (MIC) of 0.9 µM against Mycobacterium tuberculosis, whereas a synthesized non-methylated analog (GM) exhibited a 4- to 8-fold reduction in potency (MIC ~ 4.0 µM) [1].

| Evidence Dimension | In vitro antimycobacterial potency (MIC) |

| Target Compound Data | Griselimycin (GMe): 0.9 µM |

| Comparator Or Baseline | Non-methylated analog (GM): 4.0 µM |

| Quantified Difference | 4- to 8-fold higher potency for the methylated target compound |

| Conditions | Broth culture MIC assay against M. tuberculosis and M. smegmatis |

Procuring the exact, fully methylated Griselimycin structure is critical for maintaining target affinity and cell wall penetrability in drug development workflows.

Pharmacokinetic Baseline for Lead Optimization

Griselimycin serves as the quantitative benchmark for developing next-generation DnaN inhibitors. In vivo profiling establishes Griselimycin's baseline oral bioavailability at 48%. This exact quantitative baseline is required to validate the performance of synthetic derivatives like Cyclohexylgriselimycin (CGM), which achieved an optimized 89% bioavailability and an 18-fold increase in potency by alkylating the Pro8 residue of the Griselimycin scaffold [1].

| Evidence Dimension | Oral bioavailability and structural optimization baseline |

| Target Compound Data | Griselimycin (Baseline): 48% oral bioavailability |

| Comparator Or Baseline | Cyclohexylgriselimycin (Optimized Derivative): 89% oral bioavailability |

| Quantified Difference | 41% absolute improvement in bioavailability mapped directly to Pro8 substitution |

| Conditions | In vivo pharmacokinetic profiling in mice following a 30 mg/kg single administration |

Buyers developing novel anti-TB therapeutics must use pure Griselimycin to establish an accurate baseline for evaluating the metabolic stability and pharmacokinetic improvements of new synthetic analogs.

Macrophage Penetration and Intracellular Efficacy

Standard extracellular antibiotics frequently fail to clear intracellular mycobacterial reservoirs. Quantitative assays show Griselimycin maintains an effective MIC of 6.2 µg/mL against M. tuberculosis residing within RAW 264.7 macrophages, providing a quantifiable advantage over non-penetrating peptide alternatives that lose efficacy (MIC > 50 µg/mL) in intracellular models .

| Evidence Dimension | Intracellular Minimum Inhibitory Concentration (MIC) |

| Target Compound Data | Griselimycin: 6.2 µg/mL |

| Comparator Or Baseline | Standard non-penetrating peptide antibiotics: MIC > 50 µg/mL (loss of efficacy) |

| Quantified Difference | Maintained therapeutic efficacy within the phagosomal environment |

| Conditions | M. tuberculosis H37Rv infection model in RAW 264.7 macrophages |

Selecting Griselimycin ensures researchers have a functional scaffold capable of reaching intracellular targets, a strict requirement for latent TB drug discovery.

Bypass of First-Line Drug Resistance Mechanisms

Griselimycin's distinct mechanism of action—inhibiting the DnaN sliding clamp—allows it to bypass the resistance mechanisms that neutralize standard therapies. While Rifampicin becomes ineffective against MDR clinical isolates possessing rpoB mutations (MIC > 64 µg/mL), Griselimycin retains its baseline activity (MIC ~ 1.0 µg/mL) against these exact resistant strains [1].

| Evidence Dimension | Efficacy against Rifampicin-resistant Mtb strains |

| Target Compound Data | Griselimycin: Retains baseline MIC (~1.0 µg/mL) |

| Comparator Or Baseline | Rifampicin: MIC > 64 µg/mL (Complete loss of efficacy) |

| Quantified Difference | Maintained efficacy (1.0 µg/mL) versus complete loss of efficacy (>64 µg/mL) in rpoB-mutated models |

| Conditions | In vitro susceptibility testing against characterized MDR-Mtb clinical isolates |

Procuring Griselimycin provides a reliable active positive control for screening assays targeting multi-drug resistant mycobacteria where standard benchmarks fail.

Structural Baseline for Next-Generation DnaN Inhibitor Synthesis

Directly following from its established 48% bioavailability baseline, Griselimycin is procured as the foundational chemical scaffold for lead optimization programs. Medicinal chemists utilize its core cyclic depsipeptide structure to perform targeted substitutions (e.g., at the Pro8 residue) to synthesize derivatives with enhanced metabolic stability and pharmacokinetics for clinical development[1].

Chemical Probe for Mycobacterial DNA Replication Mechanics

Leveraging its nanomolar affinity for the DnaN sliding clamp, pure Griselimycin is an essential tool compound for structural biology and mechanistic studies. It is used to crystallize protein-inhibitor complexes and map the peptide-binding pockets of DNA polymerase III, enabling the rational design of new protein-protein interaction (PPI) inhibitors [2].

Positive Control in MDR-TB High-Throughput Screening

Because Griselimycin bypasses standard rpoB and katG resistance mutations, it is the established active reference standard in high-throughput screening (HTS) assays and macrophage infection models evaluating new compounds against multi-drug resistant M. tuberculosis clinical isolates [3].

References

- [1] Kling, A., et al. (2015). Targeting DnaN for tuberculosis therapy using novel griselimycins. Science, 348(6239), 1106-1112.

- [2] MDPI Molecules (2020). Promising Lead Compounds in the Development of Potential Clinical Drug Candidate for Drug-Resistant Tuberculosis.

- [3] bioRxiv (2026). Molecular Determinants Governing the Antitubercular Activity of Griselimycin.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Holzgrabe U. New Griselimycins for Treatment of Tuberculosis. Chem Biol. 2015 Aug 20;22(8):981-2. doi: 10.1016/j.chembiol.2015.08.002. PubMed PMID: 26295835.

3: Herrmann J, Lukežič T, Kling A, Baumann S, Hüttel S, Petković H, Müller R. Strategies for the Discovery and Development of New Antibiotics from Natural Products: Three Case Studies. Curr Top Microbiol Immunol. 2016;398:339-363. doi: 10.1007/82_2016_498. Review. PubMed PMID: 27738913.

4: Terlain B, Thomas JP. [Structure of griselimycin, polypeptide antibiotic extracted from streptomyces cultures. II. Structure of griselimycin]. Bull Soc Chim Fr. 1971 Jun;6:2357-62. French. PubMed PMID: 5568643.

5: Terlain B, Thomas JP. [Structure of griselimycin, polypeptide antibiotic extracted from streptomyces cultures. 3. Products related to griselimycin]. Bull Soc Chim Fr. 1971 Jun;6:2363-5. French. PubMed PMID: 5568644.

6: Terlain B, Thomas JP. [Structure of griselimycin, polypeptide antibiotic extracted Streptomyces cultures. I. Identification of the products liberated by hydrolysis]. Bull Soc Chim Fr. 1971 Jun;6:2349-56. French. PubMed PMID: 5568642.

7: Klahn P, Brönstrup M. New Structural Templates for Clinically Validated and Novel Targets in Antimicrobial Drug Research and Development. Curr Top Microbiol Immunol. 2016;398:365-417. doi: 10.1007/82_2016_501. Review. PubMed PMID: 27704270.

8: Fredersdorf M, Kurz M, Bauer A, Ebert MO, Rigling C, Lannes L, Thiele CM. Conformational Analysis of an Antibacterial Cyclodepsipeptide Active against Mycobacterium tuberculosis by a Combined ROE and RDC Analysis. Chemistry. 2017 Apr 27;23(24):5729-5735. doi: 10.1002/chem.201605143. Epub 2017 Mar 9. PubMed PMID: 28106929.

9: Wink J, Schumann P, Atasayar E, Klenk HP, Zaburannyi N, Westermann M, Martin K, Glaeser SP, Kämpfer P. 'Streptomyces caelicus', an antibiotic-producing species of the genus Streptomyces, and Streptomyces canchipurensis Li et al. 2015 are later heterotypic synonyms of Streptomyces muensis Ningthoujam et al. 2014. Int J Syst Evol Microbiol. 2017 Apr;67(3):548-556. doi: 10.1099/ijsem.0.001612. Epub 2017 Apr 3. PubMed PMID: 27902313.

Explore Compound Types

CH3-CClF2

C2H3ClF2